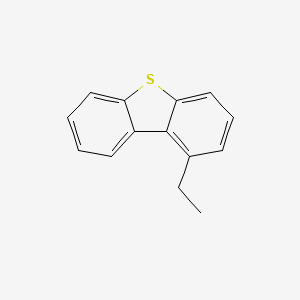

Ethyldibenzothiophene

Description

Historical Context of Alkylated Dibenzothiophene (B1670422) Analogues in Chemical Science

The scientific interest in alkylated dibenzothiophene analogues, including ethyldibenzothiophene, is deeply rooted in the field of petroleum geochemistry. researchgate.net These compounds are recognized as common aromatic sulfur constituents in crude oils and source rocks. researchgate.net The historical progression of their study has been intrinsically linked to advancements in analytical chemistry. The advent and refinement of techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) were pivotal. nih.govresearchgate.net These methods enabled the separation and identification of individual isomers of this compound and other alkylated dibenzothiophenes from the complex hydrocarbon matrix of petroleum. nih.govresearchgate.net

Early research focused on identifying and quantifying these sulfur compounds to understand the composition and origin of crude oils. researchgate.net The distribution of different isomers, such as the various ethyldibenzothiophenes, was found to provide valuable geochemical information. cup.edu.cn Over the past three decades, the study of alkyl dibenzothiophenes has become a significant subfield, with researchers summarizing their molecular characteristics and geochemical applications. researchgate.net This historical focus on identification and quantification laid the groundwork for contemporary research into their chemical reactivity, synthesis, and potential applications.

Fundamental Research Significance of this compound in Heterocyclic Chemistry

Heterocyclic compounds, which incorporate atoms other than carbon into their ring structures, are fundamental to many areas of chemistry and biology. ijarsct.co.inresearchgate.net Thiophene (B33073) and its derivatives, like this compound, are a crucial class of these compounds. mdpi.com The significance of this compound in heterocyclic chemistry is multifaceted.

In petroleum chemistry , this compound and its isomers serve as important biomarkers. cup.edu.cn Their presence and relative abundance can offer insights into the depositional environment and thermal maturity of crude oil source rocks. researchgate.net

In analytical chemistry , the distinct isomers of this compound present a challenge and an opportunity. The gas chromatographic retention behavior of 2- and 4-ethyldibenzothiophene (B47876) has been studied on specific stationary phases, revealing that retention is heavily influenced by the molecule's geometry, specifically the length-to-breadth ratio. nih.gov This makes them excellent model compounds for developing and validating advanced separation techniques.

In environmental science and biotechnology , this compound is a key substrate in studies of biodesulfurization (BDS). taylorandfrancis.comasm.org Conventional hydrodesulfurization (HDS) processes in refineries are less effective at removing sterically hindered dibenzothiophenes. taylorandfrancis.com Therefore, microbial pathways that can selectively cleave the carbon-sulfur bond in compounds like this compound are of great interest for producing cleaner fuels. asm.orgresearchgate.net

The table below details the isomers of this compound and their mass spectrometry identification data.

| Property | Value |

| Compound Class | This compound (EDBT) Isomers |

| Molecular Formula | C₁₄H₁₂S |

| Molecular Weight | 212.315 g/mol |

| Identification Ion (m/z) | 212 |

| Common Isomers Studied | 2-Ethyldibenzothiophene (B13970596), 4-Ethyldibenzothiophene |

This table presents generalized data for this compound isomers based on available chemical information. researchgate.netcup.edu.cnchemsynthesis.comchemsynthesis.com

Overview of Major Research Trajectories for Thiophene-Derived Aromatic Hydrocarbons

The research landscape for thiophene-derived aromatic hydrocarbons is dynamic and expanding beyond its traditional roots in geochemistry. researchgate.net Several major research trajectories are currently being pursued.

One of the most prominent areas is materials science . Thiophene-based polymers, such as polythiophene, exhibit unique optical and electronic properties. researchgate.netmarkwideresearch.com This has led to their application in organic electronics, including organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaics. researchgate.netmdpi.com Research is focused on synthesizing novel thiophene-aromatic polymers, sometimes incorporating bio-sourced components, to create materials with enhanced properties and improved processability. mdpi.com

Another significant trajectory is in pharmaceuticals and agrochemicals . The thiophene ring is a structural motif found in numerous pharmacologically active compounds and agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netmarkwideresearch.com Ongoing research involves the synthesis of new thiophene derivatives to develop novel drugs and more effective agricultural products. mdpi.comresearchgate.net

Advanced synthesis and functionalization represents a core research area. mdpi.com Chemists are continuously developing more efficient, selective, and atom-economical methods for constructing the thiophene ring and introducing various functional groups. mdpi.com This includes metal-catalyzed cyclizations and innovative approaches starting from readily available materials. mdpi.com

Finally, the field of nanotechnology and bioimaging has embraced thiophene-based materials. researchgate.net Their inherent fluorescence and chemical stability make them suitable for creating nanoparticles used as sensors and as imaging agents to monitor biological processes involving proteins and DNA. researchgate.net

The following table summarizes key research areas for thiophene-derived compounds.

| Research Area | Focus | Example Applications |

| Materials Science | Development of functional polymers with unique electronic and optical properties. researchgate.netmdpi.com | Organic electronics (OLEDs, OFETs), conductive coatings, sensors. researchgate.netmarkwideresearch.com |

| Pharmaceuticals | Synthesis of biologically active molecules for various therapeutic areas. researchgate.netmarkwideresearch.com | Drugs for oncology, central nervous system disorders, and infectious diseases. markwideresearch.com |

| Agrochemicals | Creation of compounds for crop protection and growth regulation. markwideresearch.com | Herbicides, insecticides, fungicides. markwideresearch.com |

| Synthetic Chemistry | Innovation of efficient and selective methods for thiophene synthesis. mdpi.com | Atom-economical routes to complex heterocyclic molecules. mdpi.com |

| Nanotechnology | Fabrication of thiophene-based nanoparticles for advanced applications. researchgate.net | Biosensors, chemosensors, bioimaging agents. researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

79313-22-7 |

|---|---|

Molecular Formula |

C14H12S |

Molecular Weight |

212.31 g/mol |

IUPAC Name |

1-ethyldibenzothiophene |

InChI |

InChI=1S/C14H12S/c1-2-10-6-5-9-13-14(10)11-7-3-4-8-12(11)15-13/h3-9H,2H2,1H3 |

InChI Key |

IEFPJOMUXITDSC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C3=CC=CC=C3SC2=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ethyldibenzothiophenes

Advanced Organic Synthesis Strategies for Ethyldibenzothiophene

Modern organic synthesis provides a versatile toolbox for constructing complex molecules like this compound. numberanalytics.com These strategies bridge the gap between fundamental chemical principles and the practical assembly of target molecules, emphasizing logical approaches to bond formation and functional group manipulation. wiley.com The goal is to develop methods that are not only efficient but also highly selective, yielding the desired product with minimal byproducts. egrassbcollege.ac.in

The synthesis of specific structural isomers of polycyclic aromatic compounds is a key challenge in organic chemistry. mdpi.comrsc.org For ethyldibenzothiophenes, the position of the ethyl group on the dibenzothiophene (B1670422) skeleton defines its isomeric form (e.g., 1-ethyl-, 2-ethyl-, 3-ethyl-, or 4-ethyldibenzothiophene). Targeted synthesis aims to control the reaction to produce a single, desired isomer.

One-pot reaction methodologies have been developed for the synthesis of isomers of complex heterocyclic systems, where reaction conditions can be tuned to favor the formation of one isomer over another. mdpi.com For instance, strategies used to create anti and syn isomers of other fused heterocyclic systems, such as dibenzothieno[b,d]pyrrole, demonstrate that targeted synthesis can be achieved through carefully designed multi-step reaction sequences starting from simpler precursors like benzo[b]thiophene. rsc.org Such approaches often involve building the core structure in a stepwise manner that dictates the final substitution pattern.

A common strategy involves the Suzuki-Miyaura coupling reaction to construct the biaryl linkage of the dibenzothiophene precursor, followed by an intramolecular cyclization to form the thiophene (B33073) ring. researchgate.netmdpi.com By using an appropriately substituted starting material, such as an ethyl-substituted phenylboronic acid, the position of the ethyl group can be predetermined. For example, the synthesis of a specific isomer like 2,4-Dimethyl-6-ethyldibenzothiophene has been reported, indicating the feasibility of such targeted approaches. uni-muenster.de

Regioselectivity—the control of where a chemical reaction occurs on a molecule—is crucial for the synthesis of specific this compound isomers. rsc.orgbeilstein-journals.org Transition-metal catalysis has emerged as a powerful tool for achieving high regioselectivity in the functionalization of aromatic rings. nih.govnih.gov

A notable strategy for synthesizing dibenzothiophene derivatives involves a palladium(II)-catalyzed process that proceeds through the cleavage of both a carbon-hydrogen (C-H) and a carbon-sulfur (C-S) bond. nih.govrsc.org This method is advantageous as it does not require pre-installed reactive functionalities like halogens or an external oxidant. rsc.org By selecting a diaryl sulfide (B99878) precursor with the ethyl group at a specific position, the subsequent palladium-catalyzed cyclization can lead to a specific this compound isomer.

Gold-catalyzed reactions also offer pathways for the regioselective functionalization of the dibenzothiophene core. researchgate.net For example, a sulfoxide-directed strategy enables the oxyarylation of alkynes at the C4 position of dibenzothiophene-S-oxides, showcasing how a directing group can control the site of new bond formation. researchgate.net Such principles can be adapted to introduce an ethyl group or other functionalities at a desired position.

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, becomes relevant when chiral centers are present. iupac.org While this compound itself is not chiral, the synthesis of its derivatives or more complex analogues may require stereoselective methods to control their spatial orientation. rsc.orgthieme.combeilstein-journals.orgrsc.org

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. deanfrancispress.comslideshare.net It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. egrassbcollege.ac.indeanfrancispress.com This backward-looking approach helps identify potential synthetic pathways and highlights challenges in a proposed synthesis. frontiersin.org

For an this compound analogue, a retrosynthetic analysis might proceed as follows:

Disconnection of the Ethyl Group: The most straightforward disconnection is breaking the bond between the ethyl group and the dibenzothiophene ring. This leads to a dibenzothiophene synthon (e.g., a halogenated or boronic acid-substituted dibenzothiophene) and an ethylating agent. The forward reaction could be a cross-coupling reaction like Suzuki or Negishi coupling.

Disconnection of the Dibenzothiophene Core: A more complex approach involves breaking down the tricyclic system itself. sinica.edu.tw A key disconnection is the C-H/C-S bond formation, as utilized in palladium-catalyzed syntheses. nih.govrsc.org This retrosynthetic step would break the dibenzothiophene into a functionalized biaryl sulfide precursor. This precursor, in turn, can be disconnected at the sulfide linkage, leading to two simpler aromatic rings.

Functional Group Interconversion (FGI): FGI is the process of converting one functional group into another to facilitate a disconnection or simplify the synthesis. egrassbcollege.ac.indeanfrancispress.com For example, if a target analogue contains a functional group that is incompatible with a planned reaction, it can be retrosynthetically converted to a more robust group, which would be converted back to the desired group in the forward synthesis.

This logical process allows chemists to design convergent syntheses, where different fragments of the molecule are prepared separately and then combined, which is often more efficient than a linear approach. sinica.edu.tw

Regioselective and Stereoselective Synthesis Approaches

Derivatization Reactions of the this compound Scaffold

Derivatization involves chemically modifying a compound to produce a new one with different properties. research-solution.comresearchgate.net For ethyldibenzothiophenes, derivatization can be used to introduce new functional groups onto the aromatic core, altering its electronic, physical, or biological properties.

The dibenzothiophene ring system, while aromatic and relatively stable, can be functionalized through various reactions. Modern C-H activation/functionalization reactions are particularly powerful for this purpose, as they allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds without requiring pre-functionalized substrates. nih.govrsc.org

Key functionalization strategies include:

Palladium-Catalyzed C-H/C-S Coupling: As a synthetic method, this reaction can also be seen as a functionalization approach, fusing a new benzothiophene (B83047) ring onto an existing aromatic system. nih.govrsc.org

Gold-Catalyzed C-H Functionalization: Gold catalysts can direct the addition of various groups to the dibenzothiophene skeleton, with the regioselectivity controlled by directing groups within the substrate. researchgate.net

Formation of Sulfonium (B1226848) Salts: The sulfur atom in the dibenzothiophene core can be targeted. Intramolecular cyclization of biaryl thioethers can produce highly functionalized dibenzothiophene sulfonium salts. acs.org These salts can then act as leaving groups in subsequent reactions, such as aromatic fluorination, enabling further derivatization. acs.org

These methods provide handles for further modification, allowing the dibenzothiophene scaffold to be decorated with a wide array of chemical functionalities. nih.gov

The synthesis of substituted this compound derivatives can be achieved either by building the molecule with all substituents in place or by post-synthesis modification of the this compound core. General derivatization reactions like alkylation, acylation, and silylation can be applied to modify functional groups that have been introduced onto the ring. research-solution.comgcms.cz

For example, a hydroxyl group introduced onto the this compound ring could be converted into an ether or ester through alkylation or acylation, respectively. gcms.czlibretexts.org The synthesis of complex N-substituted derivatives of other aromatic scaffolds serves as a model for how amide or amine functionalities could be introduced and modified on an this compound core. nih.govorganic-chemistry.org

The choice of synthetic strategy depends on the desired substitution pattern. A convergent synthesis, guided by retrosynthetic analysis, might be employed for highly substituted derivatives, where a functionalized ethyl-bearing aromatic piece is coupled with a second functionalized aromatic piece before the final ring-closing step. mdpi.com This approach allows for greater control and flexibility in introducing a variety of substituents. rsc.org

Organometallic Reagent Applications in this compound Functionalization (e.g., Lithiation Reactions)

The functionalization of aromatic compounds through the use of organometallic reagents is a cornerstone of modern organic synthesis, allowing for the selective introduction of a wide array of substituents. nih.gov Organolithium reagents, in particular, are powerful tools for this purpose due to their strong nucleophilicity and basicity. mt.comlibretexts.org The process of lithiation, which involves the replacement of a hydrogen atom with a lithium atom, generates a highly reactive organolithium intermediate that can then react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. mt.comnih.gov

Research into the derivatization of this compound has utilized these principles. Specifically, the lithiation of 4-ethyldibenzothiophene (B47876) has been studied to understand the factors that control regioselectivity. consensus.app When 4-ethyldibenzothiophene is treated with an organolithium base, there are two primary sites for deprotonation: the C6 position on the aromatic ring and the α-carbon of the ethyl group (the benzylic position). consensus.app

The competition between these two sites is influenced by the reaction conditions, including the specific organolithium reagent used. Benzylic lithiation is often favored due to the acidity of the benzylic protons, but ring metallation can be directed by the presence of heteroatoms or other functional groups. uwindsor.cawikipedia.org In the case of 4-ethyldibenzothiophene, studies have examined the factors that govern whether lithiation occurs at the 6-position to form 4,6-disubstituted products or at the ethyl group's α-carbon. consensus.app The orientation and binding of ligands play a role in directing the lithiation to a specific position. consensus.app

Below is a data table summarizing the selective functionalization possibilities through lithiation.

| Reagent System | Primary Site of Lithiation | Subsequent Reaction with Electrophile (E+) | Resulting Product Type |

| Organolithium Base (e.g., n-BuLi) | C6 Position | E+ | 6-substituted-4-ethyldibenzothiophene |

| Organolithium Base (e.g., s-BuLi/TMEDA) | α-carbon of ethyl group | E+ | 4-(1-substituted-ethyl)dibenzothiophene |

This table is a generalized representation based on established principles of lithiation chemistry. Specific outcomes for 4-ethyldibenzothiophene depend on precise reaction conditions. consensus.app

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.comnih.gov This involves a focus on preventing waste, maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. vapourtec.comacs.org Applying these principles to the synthesis of this compound offers pathways to more sustainable and environmentally benign manufacturing processes.

Solvent-Free and Reduced-Toxicity Reagent Applications

A significant portion of waste in chemical synthesis comes from volatile organic solvents, which can be toxic and environmentally harmful. ijrpr.com Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. vapourtec.commatanginicollege.ac.in

Solvent-free synthesis, where reactions are conducted between neat reactants, is a powerful green chemistry technique. ijrpr.comcem.com This can be achieved through methods like mechanochemical activation (e.g., ball milling), where mechanical energy facilitates the reaction, or by thermal activation. ijrpr.comrsc.org Such solvent-less strategies could be applied to the condensation and cyclization steps in the formation of the dibenzothiophene core, potentially reducing waste and simplifying purification. rsc.orgrsc.org

Where solvents are necessary, greener options are preferred. Water is an ideal green solvent due to its non-toxicity and availability. matanginicollege.ac.in Supercritical fluids, such as carbon dioxide (sc-CO₂), also represent a viable alternative, acting as a solvent at or above its critical temperature and pressure while being non-toxic and non-flammable. matanginicollege.ac.in The development of synthetic routes for this compound in these media would represent a significant advancement in sustainability.

Atom Economy Considerations in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comacs.org It provides a different perspective on efficiency than reaction yield alone, as a reaction can have a 100% yield but still generate significant waste if it produces byproducts. primescholars.comskpharmteco.com

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.comprimescholars.com

To maximize atom economy in the synthesis of this compound, synthetic routes should be designed to favor reactions that incorporate the maximum number of atoms from the starting materials into the product. acs.org

Reaction Types and Atom Economy:

| Reaction Type | Atom Economy | Rationale |

| Addition | High (often 100%) | All atoms of the reactants are combined in the final product. nih.gov |

| Rearrangement | High (often 100%) | Atoms within a molecule are rearranged without loss. acs.org |

| Substitution | Lower | A portion of the reactant molecule is replaced and becomes a byproduct. acs.org |

| Elimination | Lower | Atoms are removed from a molecule to form a byproduct. acs.org |

Advanced Spectroscopic and Computational Investigations of Ethyldibenzothiophenes

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the detailed structural analysis of ethyldibenzothiophene isomers. These techniques provide profound insights into the molecular architecture, connectivity, and the subtle electronic effects imparted by the ethyl substituent on the dibenzothiophene (B1670422) framework.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structure determination of this compound isomers. nih.govthieme-connect.de Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive picture of the molecular structure, including the precise location of the ethyl group and the assignments of all proton and carbon signals, can be achieved. magritek.comwisc.edu

One-dimensional (1D) NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, offers the initial and fundamental data for the structural analysis of ethyldibenzothiophenes. nih.govscispace.com The ¹H NMR spectrum reveals the chemical environment of the protons, their multiplicities (splitting patterns), and their relative numbers through integration. For this compound, the aromatic region typically displays a complex pattern of multiplets corresponding to the protons on the dibenzothiophene core, while the aliphatic region shows signals for the ethyl group's methylene (B1212753) and methyl protons. uni-muenster.de For instance, in 4-ethyldibenzothiophene (B47876), the aromatic protons resonate in the range of δ 7.0-7.6 ppm. uni-muenster.de

The ¹³C NMR spectrum provides information on the number of distinct carbon environments within the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of aromatic, aliphatic, and quaternary carbons. The analysis of both ¹H and ¹³C NMR spectra provides essential preliminary data for more advanced 2D NMR studies. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 4-Ethyldibenzothiophene Note: Data is illustrative and may vary based on solvent and experimental conditions.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.2 | 115 - 140 |

| Ethyl -CH₂- | ~3.0 | ~25 |

| Ethyl -CH₃ | ~1.4 | ~15 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for the definitive structural elucidation of this compound isomers. magritek.comwisc.edu

COrrelation SpectroscopY (COSY) : The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would show correlations between adjacent aromatic protons on the same ring and between the methylene and methyl protons of the ethyl group. This helps to trace out the proton-proton connectivity networks within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This allows for the unambiguous assignment of which proton is bonded to which carbon. For this compound, HSQC would link the signals of the aromatic protons to their corresponding aromatic carbons and the ethyl group's proton signals to their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.eduyoutube.com This is particularly valuable for identifying the position of the ethyl substituent on the dibenzothiophene core. For example, correlations would be observed between the methylene protons of the ethyl group and the aromatic carbons of the ring to which it is attached, as well as the adjacent quaternary carbons. wisc.edu This information is critical for distinguishing between different isomers.

Table 2: Expected 2D NMR Correlations for an this compound Isomer

| Experiment | Correlated Nuclei | Information Gained |

| COSY | ¹H – ¹H | Identifies adjacent protons (e.g., within the ethyl group, adjacent aromatic protons). |

| HSQC | ¹H – ¹³C (¹J) | Connects protons to their directly attached carbons. columbia.edu |

| HMBC | ¹H – ¹³C (²J, ³J) | Establishes long-range connectivity, crucial for placing the ethyl group and assigning quaternary carbons. columbia.eduyoutube.com |

The comprehensive analysis of 1D and 2D NMR data allows for the complete and unambiguous assignment of all proton and carbon chemical shifts in an this compound molecule. nih.govscispace.commdpi.com The process begins with identifying the spin systems from the COSY spectrum and assigning the directly attached carbons using the HSQC spectrum. The HMBC spectrum is then used to piece together the molecular fragments and to assign the quaternary carbons by observing their long-range correlations with nearby protons. wisc.edu

Coupling constants (J-values), measured from high-resolution 1D ¹H NMR spectra, provide valuable information about the dihedral angles between coupled protons, which can help to confirm the substitution pattern on the aromatic rings. For instance, the magnitude of the coupling between adjacent aromatic protons can indicate their relative positions (ortho, meta, or para).

Table 3: Illustrative Chemical Shift Assignments for 4-Ethyldibenzothiophene Note: Specific assignments require detailed analysis of 2D NMR data.

| Position | Assigned ¹H Shift (ppm) | Assigned ¹³C Shift (ppm) | Key HMBC Correlations |

| C4-CH₂CH₃ | ~3.0 | ~25 | Protons to C3, C4, C4a |

| C4-CH₂CH ₃ | ~1.4 | ~15 | Protons to C4-CH₂ |

| H1 | (multiplet) | (CH) | To C2, C9b |

| H8 | (multiplet) | (CH) | To C7, C9a |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is a valuable technique for characterizing the molecular structure of ethyldibenzothiophenes by probing their molecular vibrations. ethz.chresearchgate.netresearchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. specificpolymers.combruker.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups. scispace.comethz.ch

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the ethyl group, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹.

C-S stretching: Vibrations involving the sulfur heteroatom, which are often weak and can be found in the fingerprint region.

Out-of-plane C-H bending: These bands in the 900-675 cm⁻¹ region are particularly diagnostic of the substitution pattern on the aromatic rings.

Table 4: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2975 - 2850 |

| Aromatic C=C Stretch | 1620 - 1450 |

| CH₂ Bending (Scissoring) | ~1465 |

| CH₃ Bending (Asymmetric/Symmetric) | ~1450 / ~1375 |

| C-H Out-of-Plane Bending | 900 - 675 |

Vibrational Spectroscopy for Molecular Structure Characterization

Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules. frontiersin.org The use of near-infrared (NIR) lasers, such as at 1064 nm, in FT-Raman instruments significantly reduces fluorescence interference, which is often a problem with other forms of Raman spectroscopy when analyzing organic compounds. frontiersin.org This technique provides detailed information about the molecular structure and composition of materials by analyzing the inelastic scattering of monochromatic light. frontiersin.orgsoton.ac.uk

In the analysis of sulfur-containing organic compounds, FT-Raman spectroscopy can identify characteristic group frequencies. soton.ac.uk For this compound, this would involve identifying vibrations associated with the dibenzothiophene core and the ethyl substituent. The spectra would reveal bands corresponding to the symmetric and antisymmetric stretching modes of the C-S-C group within the thiophene (B33073) ring, as well as various C-C and C-H vibrations of the aromatic rings and the ethyl group. The precise frequencies of these bands can help in differentiating between various isomers of this compound. The technique is sensitive to the local molecular environment, and changes in the position or conformation of the ethyl group would likely result in detectable shifts in the Raman spectrum. frontiersin.org

Table 1: Potential Characteristic FT-Raman Vibrational Modes for this compound This table is illustrative and based on general knowledge of Raman spectroscopy for similar compounds. Actual values would require experimental data.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Ethyl) | 2850 - 2980 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-S-C Stretch | 650 - 750 |

| Ring Breathing Modes | 800 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of outer electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.org This technique is particularly useful for studying molecules with chromophores, which are functional groups that absorb light in the UV-Vis region. shu.ac.uklibretexts.org The dibenzothiophene core of this compound is a chromophore, and its UV-Vis spectrum is characterized by electronic transitions within the conjugated π-system.

The absorption of UV radiation by organic molecules like this compound is restricted to those containing valence electrons with low excitation energies. shu.ac.uk The primary electronic transitions observed are π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk These transitions typically have high molar absorptivities. shu.ac.uk The addition of an ethyl group to the dibenzothiophene structure may cause a slight shift in the absorption maxima (λmax) compared to the parent dibenzothiophene molecule due to its electron-donating inductive effect. The solvent in which the spectrum is measured can also influence the position and intensity of the absorption bands. The UV spectrum of this compound is expected to show a complex pattern of overlapping bands due to the superposition of vibrational and rotational transitions on the electronic transitions. shu.ac.uk

Mass Spectrometry (MS) and High-Resolution Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com For this compound, MS provides the molecular weight and, with high-resolution instruments, the exact molecular formula. The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion (M+•), which is the intact molecule with one electron removed. savemyexams.com

The molecular ion of this compound is energetically unstable and can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments provides valuable structural information. libretexts.org High-resolution mass spectrometry (HRMS) can distinguish between ions of very similar mass, allowing for the unambiguous determination of elemental compositions for both the molecular ion and its fragments.

Electrospray ionization (ESI) is a soft ionization technique that is particularly effective for analyzing polar compounds and is less likely to cause fragmentation compared to electron ionization. researchgate.netfrontiersin.org When coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), it becomes an exceptionally powerful tool for the analysis of complex mixtures, such as crude oil, where ethyldibenzothiophenes are often found. uni-muenster.denih.gov FT-ICR MS offers ultra-high resolving power and mass accuracy, which is crucial for separating and identifying individual components in a complex matrix without prior chromatographic separation. researchgate.netfrontiersin.orgnih.gov This capability allows for the precise determination of the elemental formulas of thousands of compounds simultaneously, including various isomers of this compound and other sulfur-containing compounds. uni-muenster.densf.gov

The fragmentation of this compound in a mass spectrometer typically occurs after the initial ionization event. The most common fragmentation pathways involve the cleavage of bonds in the ethyl substituent. A primary fragmentation event is often the loss of a methyl radical (•CH₃), resulting in a [M - 15]⁺ ion. This occurs through the cleavage of the C-C bond in the ethyl group. Another possible fragmentation is the loss of an ethyl radical (•CH₂CH₃), leading to a [M - 29]⁺ ion, which corresponds to the dibenzothiophene cation. The relative abundance of these fragment ions can provide clues about the stability of the resulting ions and the position of the ethyl group on the dibenzothiophene ring. libretexts.orglibretexts.org The analysis of fragmentation patterns is essential for distinguishing between different isomers of this compound, as they may exhibit different relative intensities of fragment ions. nih.gov

Table 2: Common Fragmentation Pathways for this compound

| Fragmentation | Lost Fragment | m/z of Detected Ion |

|---|---|---|

| Loss of Methyl Radical | •CH₃ | M - 15 |

| Loss of Ethyl Radical | •CH₂CH₃ | M - 29 |

Electrospray Ionization (ESI) and Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS for Complex Mixtures

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orgscispace.com It has become a popular and versatile tool in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgnih.gov

For this compound, DFT calculations can be used to determine its ground-state electronic structure, optimized geometry (bond lengths and angles), and other properties. scispace.comorientjchem.org By modeling the molecule in the gas phase, researchers can obtain theoretical parameters that can be compared with experimental data, for instance, from X-ray diffraction if a crystalline sample is available. orientjchem.org These calculations can also predict vibrational frequencies, which can aid in the assignment of experimental FT-Raman and infrared spectra. nih.govorientjchem.org Furthermore, DFT can provide insights into the molecule's electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are relevant to its reactivity and spectroscopic behavior. orientjchem.org

Table 3: Illustrative DFT-Calculated Parameters for an this compound Isomer This table presents hypothetical data to illustrate the output of DFT calculations.

| Parameter | Calculated Value |

|---|---|

| Total Energy | -X Hartrees |

| HOMO Energy | -Y eV |

| LUMO Energy | -Z eV |

| HOMO-LUMO Gap | (Y-Z) eV |

| C-S Bond Length | ~1.77 Å |

| C-C (Aromatic) Bond Length | ~1.40 Å |

| C-C (Ethyl) Bond Length | ~1.54 Å |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgossila.com The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electrophile or electron acceptor. ossila.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for characterizing the kinetic stability and chemical reactivity of a molecule. malayajournal.org A smaller gap suggests that less energy is required for electron excitation, indicating higher reactivity. scirp.org

In the context of dibenzothiophene (DBT), the parent molecule of this compound, computational studies have elucidated the nature of its frontier orbitals. The HOMO of DBT shows significant π-electron density on the sulfur atom and the carbon atoms of the fused benzene (B151609) rings, with nodes at the C3 and C7 positions. scirp.org Conversely, the LUMO has nodes on the sulfur atom and at the C2 and C8 positions. scirp.org

The introduction of an ethyl group, an electron-donating alkyl group, onto the dibenzothiophene core is expected to influence the energy and distribution of these frontier orbitals. The ethyl group will likely destabilize (raise the energy of) the HOMO and may also affect the LUMO energy. This destabilization of the HOMO would lead to a reduction in the HOMO-LUMO energy gap compared to the unsubstituted DBT. Consequently, this compound isomers are predicted to be more reactive than the parent dibenzothiophene. The specific position of the ethyl group (e.g., at C1, C2, C3, or C4) will subtly alter the orbital energies and electron density distribution, leading to differences in reactivity among the various isomers.

Table 1: Predicted Effects of Ethyl Substitution on Frontier Orbital Energies of Dibenzothiophene (DBT) This table presents illustrative energy values to demonstrate the expected trend. Actual values require specific quantum chemical calculations.

| Compound | HOMO Energy (eV) (Illustrative) | LUMO Energy (eV) (Illustrative) | HOMO-LUMO Gap (eV) (Illustrative) | Predicted Reactivity |

|---|---|---|---|---|

| Dibenzothiophene (DBT) | -5.80 | -1.00 | 4.80 | Base |

| 4-Ethyldibenzothiophene | -5.65 | -0.95 | 4.70 | Higher than DBT |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave functions into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. uba.arwisc.edu This method provides quantitative insight into the intramolecular interactions that contribute to molecular stability, particularly donor-acceptor interactions involving charge delocalization. researchgate.netmdpi.com The strength of these interactions is estimated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction between a filled (donor) NBO and a vacant (acceptor) NBO. wisc.edu

For this compound, NBO analysis can reveal several key intramolecular interactions:

Hyperconjugation: Significant interactions are expected between the filled σ orbitals of the C-C and C-H bonds of the ethyl group (donors) and the empty π* antibonding orbitals of the aromatic dibenzothiophene core (acceptors). This σ → π* delocalization contributes to the stability of the molecule and influences the electron density of the ring system.

Lone Pair Delocalization: The sulfur atom possesses lone pairs (n) which can act as donor orbitals. NBO analysis would quantify the delocalization of these lone pairs into the π* antibonding orbitals of the adjacent C-C bonds within the thiophene ring (n → π*), a key feature contributing to the aromatic character of the thiophene moiety.

Intramolecular Hydrogen Bonding: Weak C-H···S or C-H···π interactions may be present, depending on the conformation of the ethyl group relative to the planar dibenzothiophene system. NBO analysis can identify and quantify the stabilization energy associated with these weak bonds.

These delocalization effects, revealed by NBO analysis, are crucial for understanding the electronic structure, stability, and reactivity differences among the this compound isomers. researchgate.net

Table 2: Principal Intramolecular Interactions in this compound Predicted by NBO Analysis

| Donor NBO (Filled) | Acceptor NBO (Vacant) | Type of Interaction | Predicted Significance |

|---|---|---|---|

| σ (C-H) of ethyl group | π* (aromatic C=C) | Hyperconjugation | Moderate |

| σ (C-C) of ethyl group | π* (aromatic C=C) | Hyperconjugation | Moderate |

| n (Sulfur lone pair) | π* (adjacent C=C) | Lone Pair Delocalization | Strong |

| π (aromatic C=C) | π* (aromatic C=C) | π-Delocalization | Very Strong |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.decomputabio.com The MEP surface maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. readthedocs.ioresearchgate.net Different colors are used to denote regions of varying potential: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netwolfram.com Green represents areas of neutral potential.

For this compound, the MEP surface is expected to show the following features:

Negative Potential: The most electron-rich region (deepest red) will be concentrated around the sulfur atom, attributable to its lone pairs of electrons. This makes the sulfur atom a primary site for electrophilic attack. The π-electron clouds of the fused benzene rings will also exhibit negative potential, though likely less intense than that of the sulfur atom.

Positive Potential: Regions of positive potential (blue) are anticipated to be located around the hydrogen atoms of the aromatic rings and the ethyl group.

Influence of the Ethyl Group: The electron-donating nature of the ethyl group will slightly increase the electron density and thus the negative potential of the aromatic ring to which it is attached, potentially modulating the reactivity of that specific ring.

MEP analysis is instrumental in understanding the intermolecular interaction preferences of this compound, such as its behavior in desulfurization processes or its interactions with other molecules in materials science applications. computabio.com

Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO for NMR Chemical Shifts)

Computational chemistry provides powerful methods for predicting spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental data. mdpi.com Nuclear Magnetic Resonance (NMR) chemical shifts, in particular, can be accurately calculated using quantum chemical methods. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for computing NMR shielding tensors, which are then converted to chemical shifts. q-chem.comresearchgate.net This method, often paired with Density Functional Theory (DFT), has proven effective for predicting both ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules. researchgate.netmdpi.com

For the various isomers of this compound, GIAO calculations would be crucial for several reasons:

Structural Assignment: Synthesis of this compound can result in a mixture of isomers (1-, 2-, 3-, and 4-ethyldibenzothiophene). As their experimental NMR spectra would be complex and potentially overlapping, theoretically predicted chemical shifts for each isomer can be compared with experimental data to make unambiguous structural assignments.

Conformational Analysis: The chemical shifts of the ethyl group protons can be sensitive to its rotational conformation. GIAO calculations can help correlate observed chemical shifts with the preferred solution-state conformation of the molecule.

A typical computational protocol involves optimizing the molecular geometry and then performing a GIAO-DFT calculation to obtain the isotropic shielding values. mdpi.com These are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the final chemical shifts. The high correlation often observed between calculated and experimental shifts provides strong confidence in the structural assignment. researchgate.net

Aromaticity Indices and Their Correlation with Structure and Reactivity (e.g., NICS Values)

Aromaticity is a key concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. rsc.org While not directly observable, aromaticity can be quantified using various computational indices. One of the most popular methods is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). whiterose.ac.uk A large negative NICS value is indicative of a diatropic ring current and thus aromatic character, while a positive value suggests paratropic currents and antiaromaticity. researchgate.net

In this compound, NICS calculations can be used to assess the local aromaticity of each of the three rings: the two benzene rings and the central thiophene ring.

Benzene Rings: These rings are expected to exhibit significant aromaticity, with large negative NICS values, comparable to, but slightly modified from, that of benzene itself.

Thiophene Ring: The thiophene ring is also aromatic, though generally less so than benzene. Its NICS value will reflect this moderate aromaticity. whiterose.ac.ukresearchgate.net

Effect of Substitution: The ethyl group, as an electron-donating substituent, can slightly alter the electron delocalization and thus the aromaticity of the ring it is attached to. Similarly, the fusion of the rings influences the aromatic character of each component ring compared to the isolated molecules (benzene and thiophene).

Correlating these aromaticity indices with the molecule's structure and reactivity provides deeper insight. For instance, differences in the local aromaticity of the rings among the various this compound isomers could be linked to their relative thermodynamic stabilities and their susceptibility to reactions that disrupt the aromatic system. researchgate.net

Table 3: Representative NICS(1) Values for Aromatic Rings NICS values are typically reported in ppm. This table provides typical literature values and a predicted range for this compound rings.

| Ring System | Typical NICS(1) Value (ppm) | Predicted NICS(1) Range for Rings in this compound (ppm) |

|---|---|---|

| Benzene | -10 to -12 | -8 to -11 |

| Thiophene | -10 to -14 whiterose.ac.ukresearchgate.net | -9 to -13 |

Theoretical Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. frontiersin.org These materials are crucial for a wide range of applications in photonics and optoelectronics, including frequency conversion and optical switching. mdpi.comrsc.org The NLO response of a molecule is fundamentally related to its electronic structure, particularly its polarizability (α) and hyperpolarizabilities (β, γ). nih.gov Organic molecules with extended π-conjugated systems, especially those with donor-acceptor motifs that facilitate intramolecular charge transfer (ICT), often exhibit significant NLO properties. nih.gov

While this compound itself is not a classic donor-acceptor molecule, its π-conjugated dibenzothiophene core provides a basis for NLO activity. Theoretical calculations, typically using DFT, can predict the NLO properties by computing the hyperpolarizability tensors. frontiersin.org

Dibenzothiophene Core: The delocalized π-system of the dibenzothiophene moiety can be polarized by an external electric field, leading to a non-linear response.

Potential for Enhancement: Theoretical studies on related dibenzothiophene derivatives show that their NLO properties can be significantly enhanced by attaching strong electron-donating and electron-accepting groups to the core. scirp.org Therefore, while this compound may only possess a modest NLO response, theoretical analysis can guide the design of new, highly active NLO materials based on its fundamental structure. The analysis would involve calculating the first hyperpolarizability (β) and second hyperpolarizability (γ) to quantify the second- and third-order NLO response, respectively. mdpi.com

Mechanistic Investigations of Ethyldibenzothiophene Reactions

Catalytic Transformations of Ethyldibenzothiophene

The removal of sulfur from fossil fuels is a critical process in the refining industry, driven by environmental regulations. This compound, a member of the alkylated dibenzothiophene (B1670422) family, is a representative sulfur-containing heterocyclic aromatic compound found in petroleum feedstocks. Its chemical structure, featuring a dibenzothiophene core with an attached ethyl group, presents unique challenges and reactivities in desulfurization processes. The study of its catalytic transformations, primarily through hydrodesulfurization (HDS) and oxidative desulfurization (ODS), is essential for developing more efficient deep desulfurization technologies.

Hydrodesulfurization (HDS) Mechanisms and Reactivity Studies

Hydrodesulfurization is the conventional method used in refineries to remove sulfur from petroleum fractions. The process involves reacting the feedstock with hydrogen gas at high temperatures and pressures in the presence of a solid catalyst, typically composed of cobalt-molybdenum or nickel-molybdenum (B8610338) sulfides supported on alumina. researchgate.net The HDS of dibenzothiophene (DBT) and its alkylated derivatives like this compound is understood to proceed through two principal reaction pathways: Direct Desulfurization (DDS) and Hydrogenation-Desulfurization (HYD). kfupm.edu.saresearchgate.netresearchgate.net

The Direct Desulfurization (DDS) pathway, also known as hydrogenolysis, involves the direct cleavage of the carbon-sulfur (C-S) bonds in the this compound molecule without prior hydrogenation of the aromatic rings. kfupm.edu.saresearchgate.net In this mechanism, the sulfur atom of the molecule adsorbs onto the active sites of the catalyst. Subsequently, hydrogenolysis of the C-S bonds occurs, leading to the removal of sulfur as hydrogen sulfide (B99878) (H₂S) and the formation of ethylbiphenyl. This route is often sterically sensitive, as it requires the sulfur atom to directly access the catalyst surface. researchgate.netresearchgate.net

The Hydrogenation-Desulfurization (HYD) pathway involves a two-step process. researchgate.netberkeley.edu First, one of the aromatic rings of the this compound molecule is partially or fully hydrogenated. researchgate.net This initial hydrogenation step forms intermediates such as ethyl-tetrahydrodibenzothiophene or ethyl-hexahydrophenanthrene. Following hydrogenation, the saturated C-S bonds in these intermediates are more easily cleaved through hydrogenolysis, resulting in the removal of sulfur as H₂S and the formation of corresponding hydrocarbon products like ethyl-cyclohexylbenzene. This pathway is generally considered crucial for the desulfurization of sterically hindered compounds where the DDS route is inhibited. berkeley.edu

The position and size of alkyl substituents, such as the ethyl group on the dibenzothiophene skeleton, have a profound impact on HDS reactivity. The presence of alkyl groups at the 4- and/or 6-positions, which are adjacent to the sulfur atom, creates significant steric hindrance. researchgate.netrsc.org This steric shielding restricts the access of the sulfur atom to the active sites on the catalyst surface, thereby inhibiting the DDS pathway. researchgate.netresearchgate.net

| Compound | Substitution Position | General HDS Reactivity Trend | Primary Reason for Reactivity |

|---|---|---|---|

| Dibenzothiophene (DBT) | Unsubstituted | High | Both DDS and HYD pathways are active with minimal steric hindrance. researchgate.net |

| 4-Mthis compound | 4-position | Lower than DBT | Steric hindrance from the methyl group inhibits the DDS pathway. researchgate.netresearchgate.net |

| 4,6-Dithis compound | 4- and 6-positions | Very Low | Significant steric hindrance from two ethyl groups severely inhibits the DDS pathway, making the HYD route dominant but slower. researchgate.netrsc.org |

Hydrogenation-Desulfurization Pathways

Oxidative Desulfurization (ODS) Pathways and Catalysis

Oxidative desulfurization (ODS) has emerged as a promising alternative or complementary technology to HDS for achieving ultra-low sulfur levels. csic.es The ODS process operates under much milder conditions of temperature and pressure and does not require hydrogen gas. srce.hr The fundamental principle involves two main stages: the selective oxidation of sulfur compounds to their corresponding sulfoxides and/or sulfones, followed by their removal from the fuel via liquid-liquid extraction or adsorption. mdpi.com

The oxidation step increases the polarity of the sulfur-containing molecules, which significantly alters their physical properties and makes them easily separable from the non-polar hydrocarbon matrix of the fuel. mdpi.comhnu.edu.cn Various oxidants have been used, including hydrogen peroxide, organic peroxides, and ozone, often in the presence of a catalyst. mdpi.comsbras.ru

Interestingly, the reactivity trends observed in ODS are often the reverse of those in HDS. rsc.org For this compound, the presence of the ethyl group can enhance its reactivity toward oxidation. This is attributed to the electron-donating nature (positive inductive effect) of the alkyl group, which increases the electron density on the sulfur atom. mdpi.com This makes the sulfur atom more nucleophilic and thus more susceptible to attack by an electrophilic oxidizing agent. Research has shown that for 2-ethyldibenzothiophene (B13970596), this positive inductive effect is the dominant factor, leading to better reactivity compared to unsubstituted dibenzothiophene. mdpi.com

The kinetics of the ODS process are crucial for reactor design and process optimization. The oxidation of dibenzothiophenic compounds is often described by pseudo-first-order kinetics with respect to the sulfur compound concentration. rsc.orgnih.gov

Key parameters that are optimized to maximize desulfurization efficiency include:

Temperature: Increasing the reaction temperature generally enhances the rate of oxidation. srce.hrnih.gov

Reaction Time: Longer reaction times typically lead to higher conversion of sulfur compounds. nih.govnih.gov

Oxidant-to-Sulfur Ratio: A sufficient molar ratio of the oxidizing agent (e.g., hydrogen peroxide) to sulfur is necessary for complete conversion. hnu.edu.cn

Catalyst Type and Concentration: The choice of catalyst, such as formic acid or acetic acid which can form peracids in situ with H₂O₂, significantly influences the reaction rate. mdpi.comsbras.ru

Specific kinetic studies have provided quantitative data on the reactivity of this compound. For example, in a system using a hydrogen peroxide-formic acid mixture, 2-ethyldibenzothiophene was found to have the highest oxidation rate constant compared to both dibenzothiophene and 1-mthis compound, confirming its higher reactivity in this ODS system. sbras.ru

| Compound | Oxidation Rate Constant (s⁻¹) |

|---|---|

| Dibenzothiophene (DBT) | 0.50 |

| 1-Mthis compound (1-MDBT) | 0.47 |

| 2-Ethyldibenzothiophene (2-EDBT) | 0.51 (approx.)* |

*Value is estimated from graphical data presented in the source, showing it to be the highest among the tested compounds. sbras.ru

Catalyst Design and Surface Species Characterization

The design of catalysts for the transformation of sterically hindered organosulfur compounds like this compound is a key area of research. The goal is to create materials with high activity and specific functionalities that can overcome the challenges posed by the molecule's structure. For instance, the alkyl groups adjacent to the sulfur atom in molecules like 4,6-dimthis compound (B75733) (a close analogue of this compound) create steric hindrance that impedes the sulfur atom's access to the active sites of conventional hydrodesulfurization catalysts. researchgate.net

Catalyst design often focuses on creating porous structures with tailored surface chemistry. For example, commercial micro/mesoporous activated carbons have been utilized as effective metal-free catalysts. rsc.org The surface chemistry, particularly the density of acidic functional groups, is a critical parameter influencing catalytic oxidative performance. rsc.org Modifying the carbon surface through oxidation, for instance with nitric acid (HNO₃) or sulfuric acid (H₂SO₄), can introduce additional oxygen-containing functional groups, significantly enhancing catalytic activity. rsc.org This treatment can lead to complete conversion of the sulfur compound to its corresponding sulfoxide (B87167) and sulfone. rsc.org

In another approach, bimetallic sulfide catalysts supported on mixed oxides are designed to enhance specific reaction pathways. For example, NiWS catalysts supported on Al₂O₃–ZrO₂ have been investigated for the deep hydrodesulfurization (HDS) of 4,6-dimthis compound (4,6-DMDBT). nih.gov The concentration of Al₂O₃ in the ZrO₂ support material influences the catalyst's properties. A lower amount of Al₂O₃ can weaken the W–O–Al bond interaction, which facilitates the formation of the "Type II" NiWS active phase during sulfidation. nih.gov This phase is known to favor the hydrogenation (HYD) pathway over the direct desulfurization (DDS) pathway, which is beneficial for removing sulfur from sterically hindered molecules. nih.gov

Characterization of the catalyst surface provides insight into the nature of the active species. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are employed to identify surface functional groups and the oxidation states of metal components. researchgate.netnih.gov For instance, XPS can confirm the presence of different metal species and their oxidation states (e.g., Pd²⁺, Pd⁰) on the catalyst surface, while DRIFTS with probe molecules like carbon monoxide (CO) can characterize the active sites. researchgate.net For carbon-based catalysts, analysis reveals that oxidation enriches the surface with carboxylic acid groups, which can alter the electrostatic properties and interaction with target molecules. nih.gov

Table 1: Catalyst Design Strategies and Characterization Findings

| Catalyst System | Design Principle | Key Findings from Characterization | Relevant Compound |

|---|---|---|---|

| Oxidized Activated Carbon | Introduce acidic functional groups on the surface to enhance oxidative capabilities. | Increased density of surface acidic groups leads to higher catalytic activity. | 4,6-dimthis compound |

| NiWS/Al₂O₃–ZrO₂ | Tune metal-support interaction by varying Al₂O₃ concentration to promote the formation of highly active "Type II" NiWS phase. | Lower Al₂O₃ content facilitates the formation of octahedral WOₓ species, promoting the HYD pathway. | 4,6-dimthis compound |

| Pd supported on oxides | Utilize single-atom or nanoparticle noble metals on various supports. | The chemical state of the noble metal and the presence of oxygen vacancies on the support are crucial for activity. | General VOCs |

**4.1.2.3. Mechanistic Role of Oxidizing Agents (e.g., H₂O₂) **

In oxidative desulfurization (ODS) processes, an oxidizing agent is used to convert the sulfur atom in this compound into a more polar form, typically a sulfoxide or a sulfone. Hydrogen peroxide (H₂O₂) is a commonly used oxidant in these systems due to its effectiveness and relatively clean byproducts (water). wikipedia.orgnih.gov

The mechanism involves the activation of H₂O₂ by the catalyst to generate highly reactive oxidizing species. In some systems, H₂O₂ can be activated to form hydroxyl radicals (•OH), which are powerful oxidants. rsc.org The reaction proceeds through the electrophilic attack of the activated oxygen species on the electron-rich sulfur atom of the this compound molecule.

The general steps are as follows:

Activation of H₂O₂ : The catalyst interacts with H₂O₂ to form an active oxidant. This can be a metal-peroxo complex or radical species.

Oxidation to Sulfoxide : The active oxidant attacks the sulfur atom of this compound, resulting in the formation of this compound-S-oxide.

Further Oxidation to Sulfone : The sulfoxide can be further oxidized by another molecule of the oxidant to form this compound-S,S-dioxide (sulfone). rsc.org

Catalyst-Ethyldibenzothiophene Interactions and Mechanistic Insights

The interaction between the catalyst and the this compound molecule is fundamental to the reaction mechanism. This interaction is primarily governed by electronic effects and steric factors. The sulfur atom in the dibenzothiophene ring possesses lone pairs of electrons, making it a site for interaction with acidic or metallic centers on the catalyst surface. researchgate.net

However, the presence of alkyl groups, such as the ethyl group in this compound, particularly in positions adjacent to the sulfur atom (e.g., the 4 and 6 positions), introduces significant steric hindrance. researchgate.netuni-muenster.de This steric bulk can physically block the sulfur atom from effectively adsorbing onto the catalyst's active sites, thereby lowering the reaction rate for direct desulfurization pathways. researchgate.net

Computational studies, often using Density Functional Theory (DFT), have provided insights into these interactions. They show that the adsorption energy and geometry of the molecule on the catalyst surface are highly dependent on the position of the alkyl substituents. researchgate.net For instance, the poor reactivity of 4,6-DMDBT has been attributed to the steric hindrance caused by the methyl groups, which makes the sulfur atom less accessible. researchgate.net In contrast, isomers with alkyl groups further from the sulfur atom, like 2,8-DMDBT, exhibit higher reactivity. researchgate.net

Mechanistic studies suggest that for sterically hindered molecules, a hydrogenation (HYD) pathway is often more favorable than a direct desulfurization (DDS) pathway. In the HYD pathway, one of the aromatic rings of the dibenzothiophene molecule is first saturated. This conformational change can alleviate the steric hindrance around the sulfur atom, allowing for subsequent C-S bond cleavage. nih.govscribd.com Catalysts designed to promote this initial hydrogenation step are therefore more effective for the transformation of compounds like this compound. nih.gov

Photocatalytic Degradation Mechanisms of this compound

Initiation and Electron-Hole Pair Generation Processes

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor materials to catalyze the breakdown of organic pollutants under light irradiation. The process is initiated when the semiconductor photocatalyst absorbs a photon of light with energy equal to or greater than its bandgap energy (E_g). nih.govresearchgate.net

This absorption of light energy excites an electron (e⁻) from the valence band (VB) of the semiconductor to the conduction band (CB), leaving behind a positively charged "hole" (h⁺) in the valence band. mdpi.com This fundamental step creates an electron-hole pair, which is the primary driver of the subsequent redox reactions.

Semiconductor + hν → e⁻ (CB) + h⁺ (VB)

The efficiency of this initial process depends on the properties of the photocatalyst, such as its bandgap energy, which determines the wavelength of light it can absorb. nih.gov For the process to be efficient, the generated electron-hole pairs must be separated and migrate to the catalyst's surface to prevent their recombination, which would release the absorbed energy as heat or light with no chemical effect. nih.govnih.gov The lifetime of the electron-hole pair is a critical factor; a longer lifetime increases the probability of the charge carriers reacting with adsorbed species. nih.gov

Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Superoxide (B77818) Ions) in Degradation

Once the electron-hole pairs are generated and migrate to the photocatalyst surface, they initiate a series of redox reactions that produce highly reactive oxygen species (ROS). mdpi.com These ROS are the primary agents responsible for the degradation of organic molecules like this compound. mdpi.comfrontiersin.org

The main ROS involved are hydroxyl radicals (•OH) and superoxide ions (•O₂⁻). mdpi.com

Hydroxyl Radicals (•OH): The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents. They can react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals. nih.govh⁺ + H₂O → •OH + H⁺ h⁺ + OH⁻ → •OH

Superoxide Ions (•O₂⁻): The electrons (e⁻) in the conduction band are reducing agents. They can react with molecular oxygen (O₂) adsorbed on the surface to form superoxide radical anions. nih.gove⁻ + O₂ → •O₂⁻

These primary ROS can further react to produce other oxidizing species, such as hydrogen peroxide (H₂O₂) and hydroperoxyl radicals (HOO•). wikipedia.orgfrontiersin.org The hydroxyl radical, in particular, is an extremely powerful and non-selective oxidant that can attack the this compound molecule, leading to the cleavage of C-S and C-C bonds and ultimately its mineralization into CO₂, H₂O, and sulfate (B86663) ions. nih.gov The degradation can proceed through various pathways, including hydroxylation of the aromatic rings and oxidation of the sulfur atom. mdpi.com

Mechanistic Influence of Catalyst Material and Structure

The efficiency and mechanism of photocatalytic degradation are strongly influenced by the material and structural properties of the photocatalyst. nih.govmdpi.com Key factors include the catalyst's chemical composition, crystal structure, surface area, porosity, and the presence of dopants or defects. mdpi.comfrontiersin.org

Material Composition and Band Structure: The choice of semiconductor material (e.g., TiO₂, ZnO, MOFs) determines the bandgap energy and the positions of the valence and conduction bands. nih.govnih.gov This dictates the type of light (UV or visible) that can be used and the redox potential of the generated electrons and holes, which in turn affects the type and quantity of ROS produced. nih.gov

Doping and Heterojunctions: Modifying the photocatalyst by doping with metals or non-metals or by creating heterojunctions with other semiconductors can significantly enhance performance. mdpi.com Doping can narrow the bandgap to allow for visible light absorption and can act as trapping sites for electrons or holes, promoting charge separation and reducing recombination. mdpi.comfrontiersin.org Creating a heterojunction (e.g., a Type II heterojunction) facilitates the efficient transfer of charge carriers between materials, further enhancing charge separation. researchgate.net

Crystal Facets: Different crystal facets of a semiconductor can exhibit different reactivities. Engineering the catalyst to expose high-energy facets can lead to enhanced adsorption of reactants and improved catalytic activity. researchgate.net

Table 2: Influence of Catalyst Properties on Photocatalytic Mechanism

| Catalyst Property | Influence on Mechanism | Example |

|---|---|---|

| Bandgap Energy | Determines the required light wavelength for electron-hole pair generation. nih.gov | TiO₂ (anatase) has a bandgap of ~3.2 eV, requiring UV light. researchgate.net |

| Surface Area | Provides more active sites for reactant adsorption and reaction, increasing degradation rate. mdpi.com | Addition of silica (B1680970) aerogel to BiOI increased surface area from 66 to 206 m²/g. mdpi.com |

| Doping | Can enhance visible light absorption and improve charge carrier separation. mdpi.com | Doping TiO₂ with metal or non-metal ions can improve performance. frontiersin.org |

| Crystal Structure | Affects charge transport and surface reactivity. | Modifying the functional groups on metal-organic frameworks (MOFs) can tune their photocatalytic activity. nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4,6-dimthis compound (4,6-DMDBT) |

| This compound-S-oxide |

| This compound-S,S-dioxide (sulfone) |

| Nitric acid |

| Sulfuric acid |

| Hydrogen peroxide |

| Carbon monoxide |

| Hydroxyl radical |

| Superoxide ion |

| Water |

| Oxygen |

| Carbon dioxide |

| Sulfate |

| 2,8-dimthis compound (2,8-DMDBT) |

| Titanium dioxide (TiO₂) |

| Zinc oxide (ZnO) |

Thermal Stability and Mechanistic Decomposition Investigations

The thermal stability of organosulfur compounds like this compound is of significant interest, particularly in the context of geochemical processes and the thermal treatment of fossil fuels. The dibenzothiophene ring system itself is known for its high thermal stability. Investigations into the decomposition of this compound focus on understanding how the addition of an ethyl group to this stable core influences its degradation pathways and kinetics.

Pyrolysis and Thermochemical Degradation Pathways

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, provides critical insights into the degradation mechanisms of complex organic molecules. wikipedia.orgd-nb.info Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful analytical technique used to separate and identify the volatile fragments produced during this process, thereby elucidating the decomposition pathways. wikipedia.orgcsic.es

When subjected to high temperatures, the degradation of this compound is expected to proceed through the cleavage of its weakest chemical bonds. The primary pathways for the thermochemical degradation of this compound involve:

C-C Bond Scission in the Ethyl Group: The bond between the alpha and beta carbons of the ethyl group is susceptible to cleavage, leading to the formation of a mthis compound radical and a methyl radical. Another possibility is the cleavage of the bond between the aromatic ring and the ethyl group, resulting in a dibenzothiophene radical and an ethyl radical.

C-S Bond Scission: The carbon-sulfur bonds within the thiophene (B33073) ring are significantly stronger and more stable than the alkyl C-C bonds. However, at very high temperatures (e.g., >500°C), cleavage of the C-S bond can occur, leading to the desulfurization of the molecule and the formation of various hydrocarbon products. ekb.eg The pyrolysis of the parent compound, dibenzothiophene, has been shown to yield products such as biphenylene (B1199973) and benzene (B151609) through complex reaction pathways involving S-C bond rupture.

Dehydrogenation: At high temperatures, the loss of hydrogen atoms from the ethyl group can occur, leading to the formation of vinyldibenzothiophene.

Studies on the pyrolysis of crude oils and asphaltenes, which contain complex mixtures of organosulfur compounds including this compound, have identified various alkylated dibenzothiophenes and their degradation products. datapages.com The analysis of these products helps in reconstructing the thermal history of geological samples.

The table below summarizes the expected primary products from the pyrolysis of this compound based on general principles of organic chemistry and studies of related compounds.

| Precursor | Pyrolysis Temperature | Primary Degradation Products | Secondary Products |

| This compound | 400-600 °C | Mthis compound, Dibenzothiophene, Ethene, Hydrogen | Biphenyl (B1667301), Benzene, Hydrogen Sulfide |

| Dibenzothiophene | > 500 °C | Biphenylene, Benzene, Sulfur | Polycyclic Aromatic Hydrocarbons (PAHs) |

This table is illustrative and based on expected reaction pathways. Actual product distribution can vary with temperature, pressure, and catalyst presence.

Kinetic Studies of Thermal Decomposition

Kinetic studies of thermal decomposition quantify the rate at which a compound breaks down at different temperatures. These studies are crucial for predicting the stability of compounds over geological timescales or under industrial processing conditions. The key parameters derived from these studies are the activation energy (Ea) and the pre-exponential factor (A), which are related by the Arrhenius equation. uctm.eduresearchgate.net

While specific kinetic data for the thermal decomposition of this compound are scarce in the literature, studies on analogous alkylaromatic compounds provide valuable insights. For example, the thermal decomposition of dodecylbenzene, a long-chain alkylaromatic, was found to follow first-order kinetics with an activation energy of 53.3 kcal/mol. acs.org It is expected that the decomposition of the ethyl group from the dibenzothiophene core would have a similar activation energy to the cleavage of alkyl chains from other aromatic systems.

The general approach to determining these kinetic parameters involves thermogravimetric analysis (TGA) or pyrolysis experiments conducted at multiple heating rates or isothermal temperatures. scispace.commdpi.com Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are often employed to determine the activation energy as a function of the conversion degree. scispace.com

The following table presents representative kinetic parameters for the thermal decomposition of related organic compounds, which can serve as a proxy for understanding the thermal behavior of this compound.

| Compound | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Method |

| Dodecylbenzene | 223 (53.3 kcal/mol) | 1.3 x 10¹³ | Isothermal Pyrolysis acs.org |

| Poly(butylene terephthalate) | 180 | 2.0 x 10¹³ | TGA, Random Scission Model researchgate.net |

| High-Density Polyethylene | 202 - 247 | Not specified | TGA, Coats-Redfern uctm.edu |

Note: These values are for compounds with different structures and are provided for comparative purposes only.

The activation energy for the initial decomposition of this compound is anticipated to be governed by the C-C bond dissociation energy of the ethyl group attached to the aromatic ring.

Influence of Molecular Structure on Thermal Stability

The thermal stability of a molecule is intrinsically linked to its structure, including the types of chemical bonds present, their arrangement, and the presence of functional groups.

For alkylated dibenzothiophenes, the following structural factors are key determinants of their thermal stability: